
N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine
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Description
N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine is a useful research compound. Its molecular formula is C16H16ClN3O3 and its molecular weight is 333.77. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and drug design. This article reviews the biological activities associated with this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of Biological Activity
The biological activity of this compound can be analyzed through its structural characteristics and the broader class of Mannich bases to which it belongs. Mannich bases have been reported to exhibit a variety of biological activities, including:
- Anticancer Activity : Many Mannich bases demonstrate cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : These compounds often show efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Certain derivatives possess properties that can reduce inflammation.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the chloro group and the pyridine ring are significant for enhancing the compound's interaction with biological targets.
Table 1: Structural Features and Corresponding Biological Activities
Structural Feature | Biological Activity |
---|---|
4-Chloro Group | Increases lipophilicity and binding affinity to receptors |
Pyridine Ring | Enhances interaction with nucleophiles |
Asparagine Backbone | Imparts potential for enzyme inhibition |
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives inhibit enzymes related to cancer proliferation or microbial resistance.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in various studies involving structurally related compounds.
- Modulation of Immune Response : Some studies suggest that these compounds can influence cytokine production and immune cell activation.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:
- Anticancer Studies : A study focusing on derivatives of asparagine found that certain compounds exhibited significant antitumor activity against Meth A fibrosarcoma, suggesting a promising avenue for cancer treatment .
- Antimicrobial Efficacy : Research into Mannich bases has shown that they can act as effective antimicrobial agents, with some compounds demonstrating activity against resistant strains .
Table 2: Summary of Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-α-asparagine, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis involving nucleophilic substitution and amide coupling is typically employed. For example, describes a protocol using intramolecular cyclization under basic conditions (e.g., NaOH in dichloromethane) for structurally similar chlorophenyl derivatives. Yield optimization may involve controlled temperature gradients (0–5°C for exothermic steps) and stoichiometric adjustments of coupling agents like HATU or EDCI . Purity can be enhanced via recrystallization in ethanol/water mixtures (9:1 v/v) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How should researchers characterize the compound’s purity and structural identity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity >99% .
- NMR : Assign protons via 1H- and 13C-NMR in DMSO-d6, referencing pyridin-3-ylmethyl protons (~δ 4.2–4.5 ppm) and chlorophenyl aromatic signals (~δ 7.3–7.6 ppm) .
- Elemental Analysis : Compare experimental C/H/N values (e.g., ±0.3% deviation) with theoretical calculations (e.g., ) .
Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement) is standard. highlights SHELX’s robustness for small-molecule refinement, with hydrogen-bonding networks and torsion angles refined using Olex2 or WinGX interfaces . Cross-validate with the Cambridge Structural Database (CSD) to compare bond lengths/angles (e.g., C–Cl: ~1.74 Å; C–N: ~1.47 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected 1H-NMR splitting or LC-MS adducts) often arise from dynamic equilibria or impurities. Strategies include:
- Variable-Temperature NMR : Identify rotational barriers (e.g., amide bond restrictions) by acquiring spectra at 25°C and 60°C .
- High-Resolution MS (HRMS) : Use electrospray ionization (ESI+) to distinguish molecular ion peaks ([M+H]+) from sodium adducts ([M+Na]+), ensuring <5 ppm mass error .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
Q. What computational methods support the prediction of biological activity or receptor binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). The pyridinylmethyl group may engage in π-π stacking, while the chlorophenyl moiety contributes hydrophobic interactions .
- QSAR Modeling : Derive Hammett constants (σ) for the 4-chlorophenyl substituent to predict electronic effects on bioactivity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (PBS buffer, 310 K) .
Q. How can researchers address low reproducibility in synthetic batches?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize parameters (e.g., reaction time, catalyst loading) via response surface methodology (RSM) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., amide bond at ~1650 cm−1) .
- Impurity Profiling : Identify byproducts via LC-MS/MS and adjust protecting groups (e.g., switch from Boc to Fmoc) to suppress side reactions .
Q. Data Analysis & Validation
Q. What statistical approaches are recommended for validating crystallographic or spectral data?
- Methodological Answer :
- R-Factors : For SCXRD, ensure R~1~ < 0.05 and wR~2~ < 0.15, with a GooF (goodness-of-fit) of 1.0–1.2 .
- Cross-Validation : Compare experimental IR spectra with computed spectra (Gaussian 16, B3LYP/6-31G*) to confirm functional groups .
- CSD Statistics : Validate geometric parameters against CSD averages (e.g., C–C bond lengths: 1.54 ± 0.02 Å) .
Q. Safety & Compliance
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
Properties
IUPAC Name |
4-(4-chloroanilino)-4-oxo-3-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-3-5-13(6-4-12)20-16(23)14(8-15(21)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCOSULZIIHAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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